Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers)
Overview
Description
Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers) is a chemical compound used for proteomics research . It has a molecular weight of 377.44 .
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-2-aminobicyclo[2.2.1]heptane-2-carboxylicacid (mixture of isomers) is 377.44 . Additional physical and chemical properties were not found in the web search results.Scientific Research Applications
- The stability of Fmoc-protected amino acids and their compatibility with automated peptide synthesizers make them essential tools in drug discovery and protein engineering .
- The Fmoc group provides a convenient way to introduce specific functionalities into peptides and proteins, enabling targeted studies of biological processes .
- Researchers use these labeled amino acids to study protein dynamics, metabolic pathways, and protein-protein interactions using mass spectrometry techniques .
- These modified surfaces exhibit unique properties, such as improved biocompatibility, controlled drug release, and enhanced adhesion to biological tissues .
Peptide Synthesis and Solid-Phase Peptide Chemistry
Bioconjugation and Chemical Biology
Stable Isotope Labeling and Mass Spectrometry
Materials Science and Surface Modification
Supramolecular Chemistry and Hydrogel Formation
Photolithography and Microfabrication
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a derivative of the amino acid glycine , suggesting that it may interact with proteins or enzymes that recognize or process glycine.
Mode of Action
As a glycine derivative , it may mimic the structure of glycine and interact with glycine receptors or enzymes that metabolize glycine
Biochemical Pathways
Given its structural similarity to glycine , it may be involved in pathways where glycine plays a role, such as the synthesis of proteins, purines, and glutathione. The downstream effects of these interactions would depend on the specific context and require further investigation.
Result of Action
As a glycine derivative , it may have effects similar to those of glycine, which include neurotransmission, antioxidation, and protein synthesis, among others.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23(12-14-9-10-15(23)11-14)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJQWJNLQURMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131499 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
188751-57-7 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188751-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301131499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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